molecular formula C12H15NO2 B8438647 5-[1,4]Dioxan-2-yl-2,3-dihydro-1H-isoindole

5-[1,4]Dioxan-2-yl-2,3-dihydro-1H-isoindole

Cat. No. B8438647
M. Wt: 205.25 g/mol
InChI Key: IIJKKAZCSRWHAX-UHFFFAOYSA-N
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Patent
US07557114B2

Procedure details

Prepared in analogy to Example A49(b) from 2-benzyl-5-(5,6-dihydro-[1,4]dioxin-2-yl)-2,3-dihydro-1H-isoindole and ammonium formate. Purple solid. MS (m/e): 206.3 ([M+H]+, 100%).
Name
2-benzyl-5-(5,6-dihydro-[1,4]dioxin-2-yl)-2,3-dihydro-1H-isoindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:16][C:15]2[C:10](=[CH:11][CH:12]=[C:13]([C:17]3[O:18][CH2:19][CH2:20][O:21][CH:22]=3)[CH:14]=2)[CH2:9]1)C1C=CC=CC=1.C([O-])=O.[NH4+]>>[O:18]1[CH2:19][CH2:20][O:21][CH2:22][CH:17]1[C:13]1[CH:14]=[C:15]2[C:10](=[CH:11][CH:12]=1)[CH2:9][NH:8][CH2:16]2 |f:1.2|

Inputs

Step One
Name
2-benzyl-5-(5,6-dihydro-[1,4]dioxin-2-yl)-2,3-dihydro-1H-isoindole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC2=CC=C(C=C2C1)C=1OCCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)[O-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
O1C(COCC1)C=1C=C2CNCC2=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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